molecular formula C23H26N4O5S B2822565 N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide CAS No. 921551-95-3

N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide

Número de catálogo: B2822565
Número CAS: 921551-95-3
Peso molecular: 470.54
Clave InChI: LKTUOYWQXHOPKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-methoxyphenyl group at position 2. The structure includes a sulfamoyl (-SO₂NH-) linkage bridging an ethyl group (attached to the pyridazinone nitrogen) and a phenyl ring. The phenyl ring is further functionalized with an isobutyramide (-CONHC(CH₃)₂) group.

Propiedades

IUPAC Name

N-[4-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-16(2)23(29)25-18-6-10-20(11-7-18)33(30,31)24-14-15-27-22(28)13-12-21(26-27)17-4-8-19(32-3)9-5-17/h4-13,16,24H,14-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTUOYWQXHOPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ()

  • Molecular Formula : C₂₂H₂₃N₃O₄
  • Molecular Weight : 393.44 g/mol
  • Key Features: Pyridazinone core with 4-methoxyphenyl substituents. Acetamide (-CH₂CONH₂) terminus. Lacks sulfamoyl and branched isobutyramide groups.

Comparison: The target compound replaces the acetamide group with a sulfamoyl-linked phenyl-isobutyramide system. The isobutyramide’s branched structure may confer greater metabolic stability compared to the linear acetamide .

Pharmacopeial Forum Compounds ()

Three amide-containing analogues (m, n, o) from Pharmacopeial Forum share structural motifs such as:

  • Phenoxyacetamide linkages.
  • Hydroxy and phenyl-substituted hexane backbones.
  • Tetrahydro-pyrimidinone rings.

Comparison :
These compounds diverge significantly from the target molecule in backbone architecture and functional groups. However, the shared amide and aromatic groups suggest overlapping synthetic strategies (e.g., coupling reactions) or pharmacokinetic profiles (e.g., oral bioavailability) .

Functional Group Analysis

Compound Sulfamoyl Group Amide Type Aromatic Substituents Hypothesized Bioactivity
Target Compound Yes (-SO₂NH-) Branched isobutyramide 4-Methoxyphenyl, pyridazinone Enzyme inhibition (e.g., kinases)
Compound No Linear acetamide 4-Methoxyphenyl, pyridazinone Moderate solubility, H-bonding
Pharmacopeial Forum (m, n, o) No Complex amides Dimethylphenoxy, diphenyl Protein binding or substrate mimicry

Hypothesized Pharmacological Differences

Target Affinity : The sulfamoyl group in the target compound may improve binding to serine/threonine kinases or proteases compared to ’s acetamide analogue.

Metabolic Stability : The isobutyramide’s steric bulk could reduce susceptibility to amidase degradation relative to linear amides .

Solubility: The sulfamoyl and pyridazinone groups may enhance aqueous solubility compared to the diphenyl motifs in Pharmacopeial Forum compounds .

Q & A

Q. Potential causes and solutions :

  • Assay variability : Standardize protocols (e.g., cell lines, incubation time) using guidelines like NIH’s Assay Guidance Manual.
  • Compound purity : Re-evaluate batches with HPLC and NMR; impurities >2% can skew results .
  • Target specificity : Perform counter-screens against related enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .
    Example : If IC₅₀ for kinase inhibition varies, validate using radioactive ATP-binding assays alongside computational docking .

Basic: What in vitro models are suitable for initial biological screening of this compound?

  • Anticancer activity : MTT assay on HeLa or MCF-7 cells (48–72 hr exposure; IC₅₀ <10 µM considered promising) .
  • Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorometric assays for acetylcholinesterase (e.g., Ellman’s method) .

Advanced: What strategies can elucidate the structure-activity relationship (SAR) of this compound’s derivatives?

  • Scaffold modification : Synthesize analogs with:
    • Varied substituents on the methoxyphenyl ring (e.g., Cl, F) to assess electronic effects .
    • Alternative sulfonamide groups (e.g., methylsulfonyl vs. ethylsulfonyl) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyridazinone carbonyl) using MOE or Discovery Studio .
  • Bioisosteric replacement : Replace the isobutyramide group with tert-butyl carbamate to evaluate steric effects .

Basic: How should researchers handle solubility challenges during in vitro assays?

  • Solvent selection : Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity) .
  • Surfactants : Add 0.01% Tween-80 to aqueous buffers for hydrophobic compounds .
  • Sonication : Brief sonication (5–10 sec) to disperse precipitates in cell culture media .

Advanced: What role does the sulfamoyl group play in the compound’s pharmacokinetic properties?

  • Permeability : The sulfamoyl group may reduce Caco-2 permeability due to high polarity (logP <2.0) .
  • Metabolic stability : Susceptible to hepatic sulfotransferase-mediated clearance; consider prodrug strategies (e.g., acetyl protection) .
  • Plasma protein binding : Predicted >90% binding via sulfonamide-protein interactions, requiring free fraction correction in dose-response studies .

Basic: What safety precautions are necessary when handling this compound in the lab?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF, SOCl₂) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .

Advanced: How can researchers validate the compound’s mechanism of action beyond in vitro assays?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
  • Protein pull-down assays : Use biotinylated probes to isolate binding partners from cell lysates .
  • In vivo models : Xenograft studies in nude mice (e.g., 10 mg/kg dosing, 3×/week) to assess tumor growth inhibition .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.